2-Acetyl-5-nitropyrrole

描述

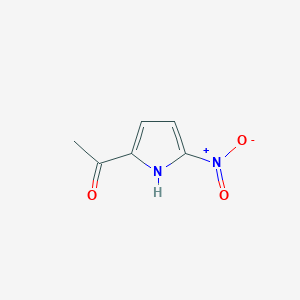

2-Acetyl-5-nitropyrrole is a heterocyclic aromatic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

2-Acetyl-5-nitropyrrole can be synthesized through the nitration of pyrrole derivatives. One common method involves the nitration of pyrrole with acetyl nitrate in acetic anhydride at low temperatures, typically around -10°C. This reaction leads to the formation of 2-nitropyrrole as the main product, with a yield of approximately 25%, and a small amount of 3-nitropyrrole as an impurity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

化学反应分析

Types of Reactions

2-Acetyl-5-nitropyrrole undergoes various chemical reactions, including:

Halogenation: The addition of halogen atoms to the pyrrole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Nitration: Acetyl nitrate in acetic anhydride at -10°C.

Halogenation: Carbon tetrachloride and sulfuryl chloride can be used to achieve tetra-halogenation of the pyrrole ring.

Major Products Formed

Nitration: 2-nitropyrrole and 3-nitropyrrole.

Halogenation: Tetra-halogenated pyrrole derivatives.

科学研究应用

Biological Activities

2-Acetyl-5-nitropyrrole exhibits a range of biological properties, largely attributable to its pyrrole structure. Pyrrole derivatives are known for their diverse pharmacological activities, including:

- Antimicrobial Properties : Compounds containing the pyrrole moiety have shown effectiveness against various bacterial and fungal strains. Research indicates that nitropyrrole derivatives can inhibit the growth of pathogens, making them candidates for developing new antimicrobial agents .

- Anticancer Activity : Pyrrole derivatives have been investigated for their potential in cancer therapy. Studies have demonstrated that certain nitropyrrole compounds can induce apoptosis in cancer cells, particularly in leukemia and lymphoma models .

- Antiviral Properties : Some studies suggest that this compound may act as an inhibitor of viral replication mechanisms, particularly against HIV-1. This is due to its ability to interfere with key viral proteins .

Synthetic Utility

The synthesis of this compound can be achieved through various methods, often involving the modification of existing pyrrole compounds. Its synthetic versatility allows it to serve as a building block for more complex molecules:

- Unnatural Base Pairing in DNA : Recent advancements in synthetic biology have explored the incorporation of this compound into unnatural base pairs for DNA synthesis. This could lead to enhanced fidelity in PCR processes and novel applications in genetic engineering .

- Catalysis : Pyrroles, including this compound, have been utilized as catalysts in polymerization reactions and other organic transformations due to their ability to stabilize reactive intermediates .

Anticancer Research

A study conducted by Biava et al. focused on the synthesis of diarylpyrroles, which included derivatives of this compound. The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrole ring significantly enhanced anticancer activity against various cell lines .

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry reported that nitropyrrole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the potential for these compounds to be developed into new antibiotics .

Synthetic Biology Applications

A recent publication discussed the use of this compound in creating unnatural base pairs for DNA amplification techniques. The findings indicated that these modified bases could achieve high selectivity and fidelity during replication processes, paving the way for innovative biotechnological applications .

Summary Table of Applications

作用机制

The mechanism of action of 2-Acetyl-5-nitropyrrole involves its interaction with various molecular targets and pathways. The nitro group in the compound can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, potentially leading to antimicrobial and antifungal effects .

相似化合物的比较

Similar Compounds

2-Nitropyrrole: A closely related compound with similar nitration and substitution reactions.

3-Nitropyrrole: Another isomer formed during the nitration of pyrrole.

Pyrrolomycin A, B, and E: Natural nitropyrroles with antimicrobial properties.

Uniqueness

2-Acetyl-5-nitropyrrole is unique due to the presence of both an acetyl and a nitro group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

生物活性

2-Acetyl-5-nitropyrrole is a heterocyclic aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- CAS Number : 32116-25-9

This compound is part of the nitropyrrole class of compounds, which are known for their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Target Interactions

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and proteins. Notably, it can influence cellular signaling pathways, gene expression, and metabolic processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Enzyme Inhibition : It may inhibit enzymes related to metabolic pathways, altering cellular functions.

- Cell Signaling : It affects signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies.

Mutagenicity Studies

In mutagenicity assays, this compound has shown both mutagenic and cytotoxic effects. For instance, it was tested using the Ames test with Salmonella typhimurium strains, revealing insights into its potential carcinogenicity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A study conducted on the effects of this compound on human breast cancer cell lines revealed a dose-dependent increase in apoptosis markers. The compound was found to activate caspase pathways, leading to programmed cell death. This suggests that further exploration could lead to its development as a therapeutic agent against breast cancer.

Dosage and Toxicity Considerations

The biological effects of this compound are influenced by dosage. Low concentrations may exhibit beneficial effects (e.g., anticancer activity), while higher concentrations can lead to toxicity. Animal model studies have indicated that careful dosage regulation is essential for maximizing therapeutic benefits while minimizing adverse effects.

属性

IUPAC Name |

1-(5-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)5-2-3-6(7-5)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJJWPMRFYFJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185905 | |

| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-25-9 | |

| Record name | 1-(5-Nitro-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32116-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-nitropyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-1H-pyrrol-2-yl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-5-NITROPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66Y4C4WEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。